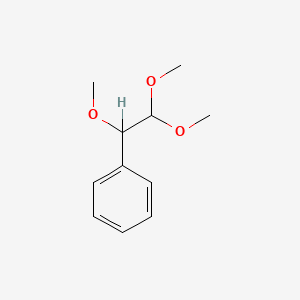
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime is a synthetic compound derived from the steroidal structure of 17-beta-Hydroxyestr-4-en-3-one
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime typically involves the oximation of 17-beta-Hydroxyestr-4-en-3-one. The reaction is carried out by reacting 17-beta-Hydroxyestr-4-en-3-one with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group back to the original ketone.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the original ketone.
Substitution: Formation of substituted oxime derivatives.
科学研究应用
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other steroidal compounds.
Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in hormone-related treatments and as an anabolic agent.
作用机制
The mechanism of action of 17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime involves its interaction with specific molecular targets. The compound can bind to steroid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression and cellular metabolism .
相似化合物的比较
Similar Compounds
Nandrolone: A synthetic anabolic steroid with a similar structure but different functional groups.
Testosterone: A naturally occurring steroid hormone with a similar core structure.
Estradiol: Another steroid hormone with structural similarities but distinct biological functions.
Uniqueness
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other similar steroidal compounds .
属性
CAS 编号 |
53290-01-0 |
|---|---|
分子式 |
C23H30N2O2 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
(3E,17S)-13-methyl-3-pyridin-2-yloxyimino-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H30N2O2/c1-23-12-11-18-17-8-6-16(25-27-22-4-2-3-13-24-22)14-15(17)5-7-19(18)20(23)9-10-21(23)26/h2-4,13-14,17-21,26H,5-12H2,1H3/b25-16+/t17?,18?,19?,20?,21-,23?/m0/s1 |
InChI 键 |
SUUBVPGZEBSFBG-ILQWRCSMSA-N |
手性 SMILES |
CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=CC=CC=N5)/CCC34 |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=N5)CCC34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


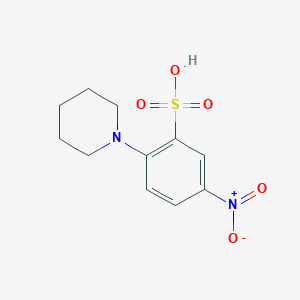
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)


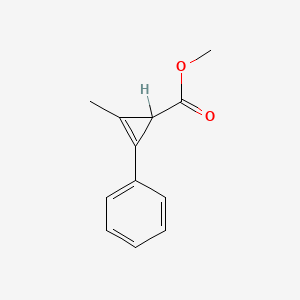
![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
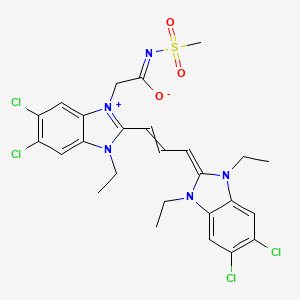
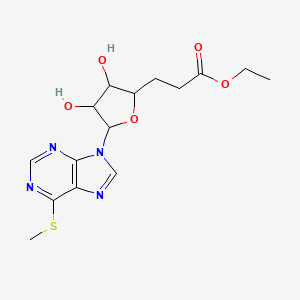
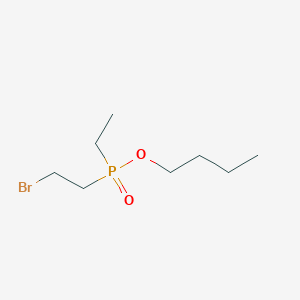

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
